molecular formula C17H25NO2 B14592290 2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one CAS No. 61321-35-5

2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one

Katalognummer: B14592290
CAS-Nummer: 61321-35-5
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: NWYHKEDTJXNXSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one is a chemical compound with a complex structure that includes a cyclopentane ring substituted with a dimethylamino propyl group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of cyclopentanone with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Wissenschaftliche Forschungsanwendungen

2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3-(Dimethylamino)propyl]-2-phenylcyclopentan-1-one: Lacks the methoxy group, leading to different chemical and biological properties.

    2-[3-(Dimethylamino)propyl]-2-(4-methoxyphenyl)cyclopentan-1-one: Similar structure but with the methoxy group in a different position, affecting its reactivity and interactions.

Uniqueness

2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

61321-35-5

Molekularformel

C17H25NO2

Molekulargewicht

275.4 g/mol

IUPAC-Name

2-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C17H25NO2/c1-18(2)12-6-11-17(10-5-9-16(17)19)14-7-4-8-15(13-14)20-3/h4,7-8,13H,5-6,9-12H2,1-3H3

InChI-Schlüssel

NWYHKEDTJXNXSX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(CCCC1=O)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.